molecular formula C13H18BrNO2 B12116547 Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester CAS No. 937678-71-2

Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester

Cat. No.: B12116547
CAS No.: 937678-71-2
M. Wt: 300.19 g/mol
InChI Key: ZWYXWAQICXETGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the aromatic ring is substituted with a bromine atom and an amino group attached to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester typically involves a multi-step process. One common method is the reaction of 5-bromo-2-aminobenzoic acid with 3-methylbutylamine to form the corresponding amide. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester involves its interaction with specific molecular targets. The bromine and amino groups in the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester is unique due to the presence of both bromine and amino groups on the aromatic ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

937678-71-2

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

methyl 5-bromo-2-(3-methylbutylamino)benzoate

InChI

InChI=1S/C13H18BrNO2/c1-9(2)6-7-15-12-5-4-10(14)8-11(12)13(16)17-3/h4-5,8-9,15H,6-7H2,1-3H3

InChI Key

ZWYXWAQICXETGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.